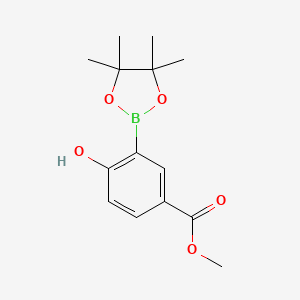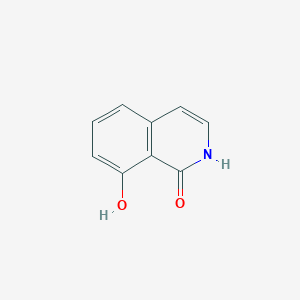
8-羟基异喹啉-1(2H)-酮
描述
8-Hydroxyisoquinolin-1(2H)-one (8-HIQ) is an important organic compound that has been studied for its potential applications in a wide range of research fields. It is a heterocyclic aromatic compound that is composed of a central nitrogen atom surrounded by three benzene rings and one oxygen atom. 8-HIQ has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, 8-HIQ has been used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
科学研究应用
抗病毒活性
2-羟基异喹啉-1,3(2H,4H)-二酮衍生物的镁螯合性质已被证明可以抑制 HIV-1 整合酶和 HIV-1 逆转录酶的核糖核酸酶 H 功能. 这些特性使它们具有作为抗病毒剂的潜力, 特别是针对 HIV-1, 表明其具有抑制病毒复制和发挥 RNase H 抑制的能力 (Billamboz et al., 2011).
药理特性
8-羟基喹啉 (8-HQ) 衍生物合成的最新进展突出了其广泛的药理特性, 包括抗菌、抗癌和抗真菌作用. 这些化合物是开发具有高疗效和低毒性的有效药物不可或缺的 (Saadeh et al., 2020).
纺织品中的抗菌性能
8-羟基喹啉 (8HQ) 已因其对各种细菌物种的抗菌性能而被利用. 当用硼砂处理时, 将其整合到棉纺织品中, 表现出很高的抗菌活性, 这使其成为重金属基应用的可行替代品, 特别是在医疗领域 (Buyukakinci & Tezcan, 2018).
金属超分子化学
8-羟基喹啉因其作为配体的多功能特性而在合成配位化学中重新受到重视. 它已被用于开发新的超分子传感器、发光器件和自组装聚集体, 突出了其在金属超分子化学中的广泛用途 (Albrecht et al., 2008).
作用机制
Mode of Action
It has been involved in rhodium (iii)-catalyzed coupling reactions with phenylhydrazines . This process involves a hydrazine-directed C–H functionalization pathway, leading to the formation of diverse 1H-indazoles .
Biochemical Pathways
The compound has been used in the synthesis of 1H-indazoles, suggesting it may influence pathways involving these heterocyclic compounds .
Result of Action
Its role in the synthesis of 1H-indazoles suggests it may have potential applications in medicinal chemistry .
属性
IUPAC Name |
8-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-5,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRLOXHZXGCERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



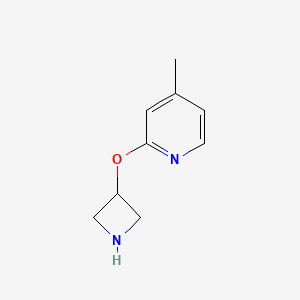
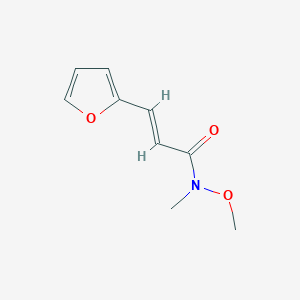

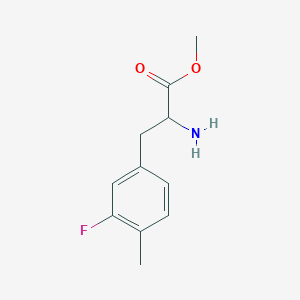
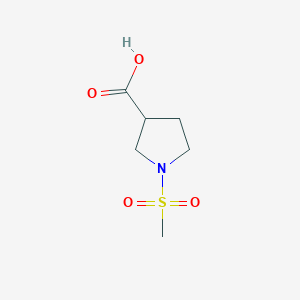
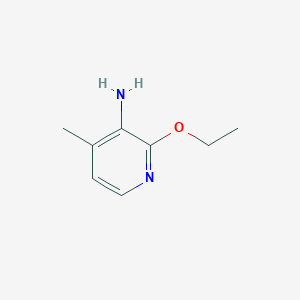
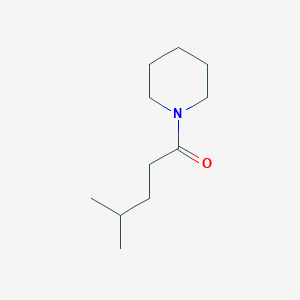


![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

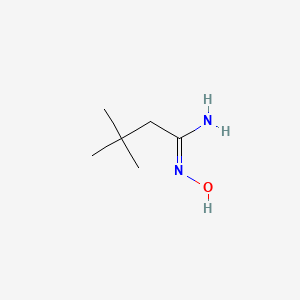
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)
